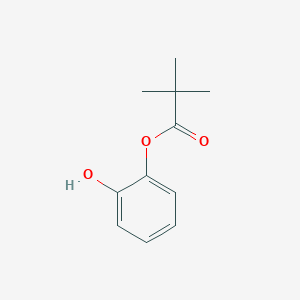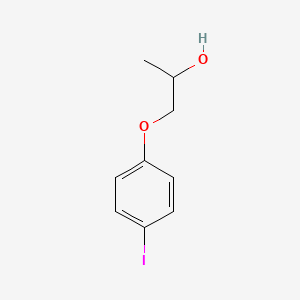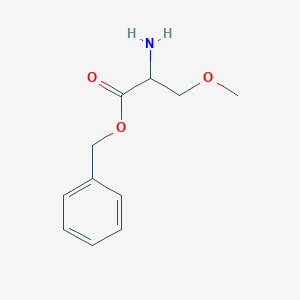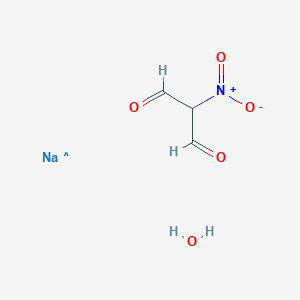
2-Hydroxyphenyl 2,2-dimethylpropanoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Hydroxyphenyl 2,2-dimethylpropanoate is a derivative of 1,2-benzenediol, also known as catechol This compound is characterized by the presence of a pivaloyl group (a tert-butyl carbonyl group) attached to one of the hydroxyl groups of catechol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyphenyl 2,2-dimethylpropanoate typically involves the esterification of 1,2-benzenediol with pivaloyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve cooling the reaction mixture to 0°C to control the exothermic nature of the reaction and then allowing it to warm to room temperature to complete the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and temperature control. The crude product is then purified through distillation or recrystallization to obtain the desired compound with high purity .
化学反応の分析
Types of Reactions
2-Hydroxyphenyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound back to catechol.
Substitution: The pivaloyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require acidic or basic catalysts to facilitate the exchange of the pivaloyl group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Various substituted catechols depending on the reagents used.
科学的研究の応用
2-Hydroxyphenyl 2,2-dimethylpropanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antioxidant and antimicrobial activities.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of 2-Hydroxyphenyl 2,2-dimethylpropanoate involves its interaction with various molecular targets. The pivaloyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to interact with intracellular targets. The compound can inhibit enzymes by binding to their active sites or by modifying their structure through covalent interactions. These interactions can disrupt normal cellular processes, leading to various biological effects .
類似化合物との比較
2-Hydroxyphenyl 2,2-dimethylpropanoate can be compared with other benzenediol derivatives:
Catechol (1,2-Benzenediol): The parent compound, which lacks the pivaloyl group and has different reactivity and solubility properties.
Resorcinol (1,3-Benzenediol): An isomer with hydroxyl groups in the meta position, leading to different chemical behavior.
Hydroquinone (1,4-Benzenediol): Another isomer with hydroxyl groups in the para position, used in different industrial applications.
The uniqueness of this compound lies in the presence of the pivaloyl group, which imparts distinct chemical properties and enhances its utility in various applications.
特性
分子式 |
C11H14O3 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
(2-hydroxyphenyl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C11H14O3/c1-11(2,3)10(13)14-9-7-5-4-6-8(9)12/h4-7,12H,1-3H3 |
InChIキー |
XAYGDRSDGBQVSW-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)C(=O)OC1=CC=CC=C1O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N'-[4-(Dimethylamino)benzylidene]bis(phenylacetamide)](/img/structure/B8621803.png)









![3-(2-Chloropyrimidin-4-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B8621898.png)
![7-[Carbamothioyl(4-hydroxynonyl)amino]heptanoic acid](/img/structure/B8621906.png)
![(6-Hydroxy-benzo[b]thiophen-3-yl)acetic acid methyl ester](/img/structure/B8621919.png)
